6-Bromo-2-chloro-5-methylquinoline
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Overview
Description
6-Bromo-2-chloro-5-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H7BrClN It is a derivative of quinoline, a structure known for its applications in various fields, including medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloro-5-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method is the bromination of 2-chloro-5-methylquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-chloro-5-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form different derivatives, such as the corresponding amine, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
- Substitution reactions yield various substituted quinolines.
- Oxidation reactions produce quinoline carboxylic acids or aldehydes.
- Reduction reactions result in quinoline amines .
Scientific Research Applications
6-Bromo-2-chloro-5-methylquinoline has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals, particularly in the synthesis of antimicrobial and anticancer agents.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-5-methylquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
6-Bromo-4-chloro-2-methylquinoline: Similar structure but with different substitution pattern.
2-Chloro-5-methylquinoline: Lacks the bromine atom.
6-Bromoquinoline: Lacks the chlorine and methyl groups.
Uniqueness: 6-Bromo-2-chloro-5-methylquinoline is unique due to the specific combination of bromine, chlorine, and methyl groups on the quinoline ring.
Properties
Molecular Formula |
C10H7BrClN |
---|---|
Molecular Weight |
256.52 g/mol |
IUPAC Name |
6-bromo-2-chloro-5-methylquinoline |
InChI |
InChI=1S/C10H7BrClN/c1-6-7-2-5-10(12)13-9(7)4-3-8(6)11/h2-5H,1H3 |
InChI Key |
KJFXZDDAVZKHHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C=CC(=N2)Cl)Br |
Origin of Product |
United States |
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